molecular formula C13H21NO B1451768 (Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine CAS No. 1095127-64-2

(Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine

Cat. No. B1451768
CAS RN: 1095127-64-2
M. Wt: 207.31 g/mol
InChI Key: BDNUIJPAHZMCLJ-UHFFFAOYSA-N
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Description

“(Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine” is a chemical compound with the molecular formula C13H21NO . It is used for research purposes .


Synthesis Analysis

The synthesis of compounds similar to “(Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine” often involves reactions typical of other simple alkyl amines, such as protonation, alkylation, acylation, and condensation with carbonyls . For instance, isopropylamine, a related compound, can be obtained by the reaction of isopropyl alcohol with ammonia in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of “(Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine” consists of a propan-2-yl group, a phenyl group, and an amine group . The propan-2-yl group is attached to the phenyl group through an oxygen atom, forming an ether linkage .

Scientific Research Applications

X-ray Structures and Computational Studies

The compound (Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine and its derivatives have been studied extensively in terms of their structural and computational aspects. X-ray structures and computational studies have been conducted on several cathinones, a class of compounds structurally related to (Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine. These studies involve FTIR, UV–Vis, multinuclear NMR spectroscopy, and single crystal X-ray diffraction methods, revealing detailed molecular structures and bonding interactions. The geometries of these compounds were optimized using density functional theory (DFT) with B3LYP functional, and electronic spectra were calculated by TDDFT method. These studies highlight the importance of understanding the molecular structure and electronic properties for the potential applications of these compounds in various fields (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Functional Modification of Polymers

There have been significant advancements in the functional modification of polymers using amine compounds, including derivatives of (Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine. A notable study involves radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified through condensation reaction with various aliphatic and aromatic amines to form amine-treated polymers. These modified polymers exhibit increased thermal stability and promising biological activities, suggesting their utility in medical applications (Aly & El-Mohdy, 2015).

Synthesis and Crystal Structures

The synthesis and crystal structure analysis of chalcone derivatives, closely related to (Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine, have been extensively studied. These compounds, synthesized by the base-catalyzed Claisen-Schmidt condensation reaction, were characterized by FT-IR, elemental analysis, and single crystal X-ray diffraction. The studies provide insights into the molecular arrangements, intermolecular interactions, and crystal packing, contributing to the understanding of their chemical behavior and potential applications (Salian et al., 2018).

Anticorrosion Properties

Amine derivatives, including structures related to (Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine, have been explored as corrosion inhibitors for metals. Experimental and theoretical investigations highlight the effectiveness of these compounds in protecting mild steel in acidic environments. The studies involve a combination of electrochemical measurements, surface analysis, and computational approaches to elucidate the adsorption mechanism and interaction between the amine derivatives and metal surfaces (Boughoues et al., 2020).

properties

IUPAC Name

N-[(4-propan-2-yloxyphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-10(2)14-9-12-5-7-13(8-6-12)15-11(3)4/h5-8,10-11,14H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNUIJPAHZMCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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